molecular formula C15H9NS B14500915 Thieno[3,2-c]phenanthridine CAS No. 64059-68-3

Thieno[3,2-c]phenanthridine

Katalognummer: B14500915
CAS-Nummer: 64059-68-3
Molekulargewicht: 235.31 g/mol
InChI-Schlüssel: VIVNSQQHUAADOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thieno[3,2-c]phenanthridine is a heterocyclic compound that combines the structural features of thiophene and phenanthridine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique arrangement of sulfur and nitrogen atoms within its fused ring system imparts distinct chemical and physical properties, making it a valuable subject of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-c]phenanthridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of biphenyl-2-carbaldehyde O-acetyl oximes, which are exposed to UV radiation to afford the desired phenanthridine derivatives . Another approach involves the intramolecular cyclization of ortho-functionalized biaryl precursors, often facilitated by metal catalysts or photochemical reactions .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring the availability of high-purity starting materials.

Analyse Chemischer Reaktionen

Types of Reactions: Thieno[3,2-c]phenanthridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like dichromate or peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound to its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups can be introduced or replaced under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Dichromate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various substituted phenanthridine derivatives, sulfoxides, sulfones, and reduced phenanthridine compounds.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which Thieno[3,2-c]phenanthridine exerts its effects is primarily through its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest and apoptosis. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Thieno[3,2-c]phenanthridine is unique due to the presence of a sulfur atom in its ring system, which imparts distinct electronic and steric properties

Eigenschaften

CAS-Nummer

64059-68-3

Molekularformel

C15H9NS

Molekulargewicht

235.31 g/mol

IUPAC-Name

thieno[3,2-c]phenanthridine

InChI

InChI=1S/C15H9NS/c1-2-4-12-11(3-1)9-16-14-13(12)6-5-10-7-8-17-15(10)14/h1-9H

InChI-Schlüssel

VIVNSQQHUAADOE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C3=C(C4=C(C=C3)C=CS4)N=CC2=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.